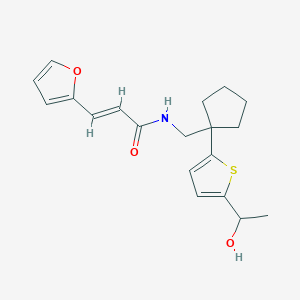

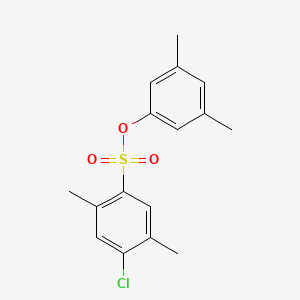

![molecular formula C20H20N2O2S B2743892 1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one CAS No. 900007-24-1](/img/structure/B2743892.png)

1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one, also known as EMMP, is a synthetic compound that belongs to the pyrazinone family. It has been widely used in scientific research due to its unique chemical and pharmacological properties. EMMP has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Comprehensive Analysis of 1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one

The compound “1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one” exhibits a multifaceted profile with potential applications across various scientific fields. Below is a detailed analysis of six unique applications, each presented in a dedicated section.

Inkless Rewritable Paper Development: This compound can be utilized in the creation of inkless rewritable paper. By employing a multifunctional tetraphenylethene-based Schiff base (TPESB), which is developed through a one-pot reaction involving similar compounds, it’s possible to achieve dramatic absorption/fluorescence dual-mode color changes induced by water and zinc ions . This application shows promise for anti-counterfeiting and information security.

Colorimetric/Fluorescent Dual-Channel Zn2+ Sensor: The compound’s ability to change color in the presence of zinc ions makes it an excellent candidate for a colorimetric and fluorescent dual-channel sensor for Zn2+ ions. Such sensors are valuable for their high sensitivity, selectivity, fast response time, and low detection limit, which is crucial for environmental monitoring and biomedical applications .

Sensing in Living Cells: Due to its low cytotoxicity, the compound can be applied for sensing Zn2+ in living cells. This application is significant for biological research, particularly in studying cellular processes where zinc ions play a crucial role .

Aggregation-Induced Emission (AIE): The compound’s structure allows for aggregation-induced emission, a phenomenon where the emission of light is enhanced upon aggregation. This property is beneficial for creating materials that emit light more efficiently when in a solid-state or aggregated form, useful in organic light-emitting diodes (OLEDs) and bioimaging .

Excited-State Intramolecular Proton Transfer (ESIPT): The compound can exhibit excited-state intramolecular proton transfer, which is a photophysical process where a proton is transferred within the molecule upon excitation. This mechanism is advantageous for developing stable and efficient fluorophores for fluorescence microscopy and other imaging techniques .

Eco-Friendly Material Development: The compound’s ability to undergo reversible color changes without the need for traditional inks positions it as an eco-friendly alternative for various applications. It can be used to develop materials that reduce the environmental impact of printing and packaging industries .

properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-3-24-18-10-8-17(9-11-18)22-13-12-21-19(20(22)23)25-14-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOHKIMFMKGPCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

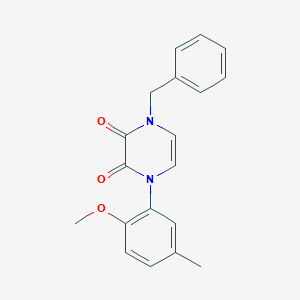

![N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2743810.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2743812.png)

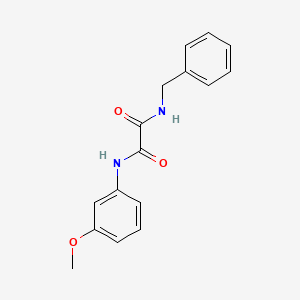

![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2743816.png)

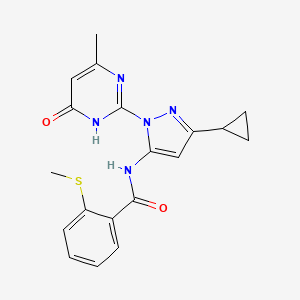

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2743823.png)

![1-[(2,4-Dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2743829.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2743830.png)

![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride](/img/structure/B2743832.png)